5-Methylpyrazine-2-thiol
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Overview
Description
5-Methylpyrazine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including flavoring agents, pharmaceuticals, and agrochemicals. The presence of a thiol group in this compound adds to its unique chemical properties, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazine-2-thiol typically involves the introduction of a thiol group into a pyrazine ring. One common method is the reaction of 5-methylpyrazine with thiourea in the presence of a base, followed by hydrolysis to yield this compound. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes. For example, the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst such as potassium permanganate can yield 5-Methylpyrazine-2-carboxylic acid, which can then be converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazines depending on the nucleophile used
Scientific Research Applications
5-Methylpyrazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma and flavor profile
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavoring agents.
2,3-Diethyl-5-methylpyrazine: Important in the aroma of roasted foods.
Tetramethylpyrazine: Found in fermented foods and used in traditional medicine
Uniqueness
5-Methylpyrazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrazines. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.
Properties
Molecular Formula |
C5H6N2S |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
5-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8) |
InChI Key |
XDMWIPWJGWQQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=S)C=N1 |
Origin of Product |
United States |
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